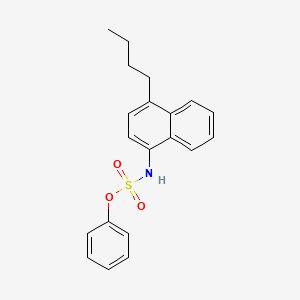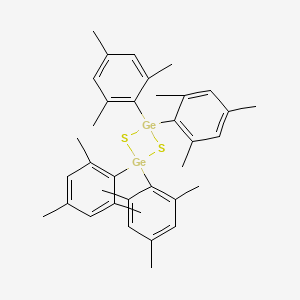
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane is a chemical compound known for its unique structure and properties It belongs to the class of organogermanium compounds, which are characterized by the presence of germanium atoms bonded to organic groups
准备方法
The synthesis of 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.
作用机制
The mechanism of action of 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular proteins and enzymes, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular redox states.
相似化合物的比较
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane can be compared with other similar compounds, such as:
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane: This compound has oxygen atoms in place of sulfur atoms, leading to different chemical properties and reactivity.
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadistannetane: This compound contains tin atoms instead of germanium, resulting in distinct electronic and structural characteristics.
属性
CAS 编号 |
114552-14-6 |
|---|---|
分子式 |
C36H44Ge2S2 |
分子量 |
686.1 g/mol |
IUPAC 名称 |
2,2,4,4-tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane |
InChI |
InChI=1S/C36H44Ge2S2/c1-21-13-25(5)33(26(6)14-21)37(34-27(7)15-22(2)16-28(34)8)39-38(40-37,35-29(9)17-23(3)18-30(35)10)36-31(11)19-24(4)20-32(36)12/h13-20H,1-12H3 |
InChI 键 |
OZBNFQZRIDZDBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[Ge]2(S[Ge](S2)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


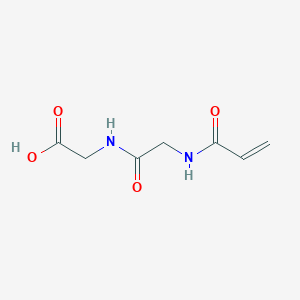
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
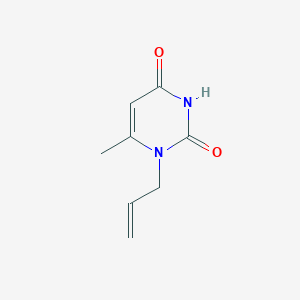
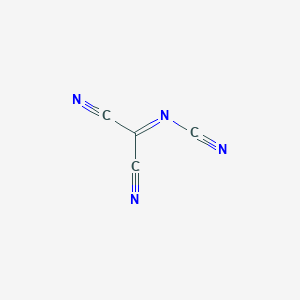
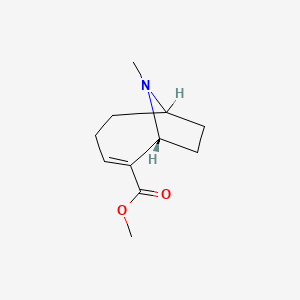

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
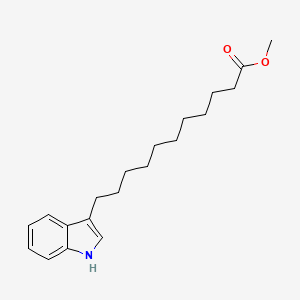
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)

![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)

